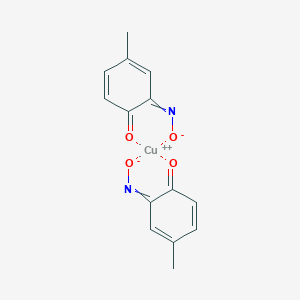
Bis(4-methyl-3,5-cyclohexadiene-1,2-dione 2-oximato-O,O')copper
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(4-methyl-3,5-cyclohexadiene-1,2-dione 2-oximato-O,O’)copper is a coordination compound with the molecular formula C₁₄H₁₂CuN₂O₄. It is known for its unique structure, where copper is coordinated with two 4-methyl-3,5-cyclohexadiene-1,2-dione 2-oximato ligands.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-methyl-3,5-cyclohexadiene-1,2-dione 2-oximato-O,O’)copper typically involves the reaction of copper salts with 4-methyl-3,5-cyclohexadiene-1,2-dione 2-oxime under controlled conditions. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to ensure complete coordination of the ligands to the copper center .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve high yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
化学反应分析
Types of Reactions
Bis(4-methyl-3,5-cyclohexadiene-1,2-dione 2-oximato-O,O’)copper can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ligands can be substituted with other coordinating molecules.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(II) complexes, while reduction may produce copper(I) species. Substitution reactions can result in the formation of new coordination compounds with different ligands .
科学研究应用
Bis(4-methyl-3,5-cyclohexadiene-1,2-dione 2-oximato-O,O’)copper has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the development of new materials and as a precursor for other copper-based compounds.
作用机制
The mechanism by which Bis(4-methyl-3,5-cyclohexadiene-1,2-dione 2-oximato-O,O’)copper exerts its effects involves coordination with target molecules. The copper center can participate in redox reactions, facilitating electron transfer processes. The ligands can also interact with specific molecular targets, influencing various biochemical pathways .
相似化合物的比较
Similar Compounds
Copper(II) acetate: Another copper coordination compound with different ligands.
Copper(II) sulfate: A widely used copper compound with distinct chemical properties.
Copper(II) chloride: Known for its use in various industrial applications.
Uniqueness
Bis(4-methyl-3,5-cyclohexadiene-1,2-dione 2-oximato-O,O’)copper is unique due to its specific ligand structure, which imparts distinct chemical and physical properties.
属性
分子式 |
C14H12CuN2O4 |
|---|---|
分子量 |
335.80 g/mol |
IUPAC 名称 |
copper;4-methyl-6-oxidoiminocyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/2C7H7NO2.Cu/c2*1-5-2-3-7(9)6(4-5)8-10;/h2*2-4,10H,1H3;/q;;+2/p-2 |
InChI 键 |
ZWGUGMSWHCTUCK-UHFFFAOYSA-L |
规范 SMILES |
CC1=CC(=N[O-])C(=O)C=C1.CC1=CC(=N[O-])C(=O)C=C1.[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzo[d]isoxazole-3,4-diamine hydrochloride](/img/structure/B12873863.png)
![3-Benzyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12873864.png)
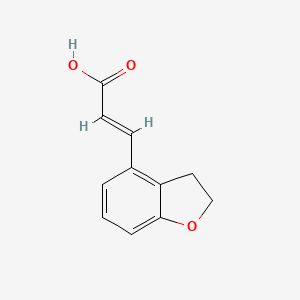
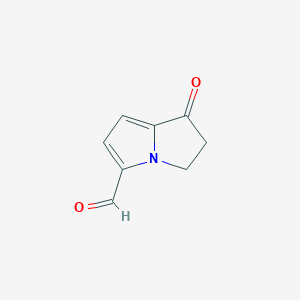
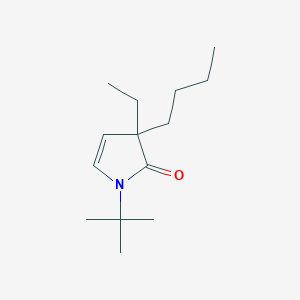
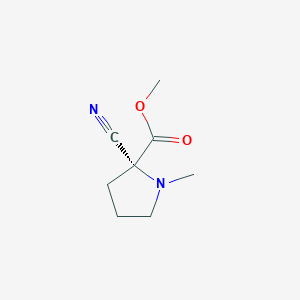
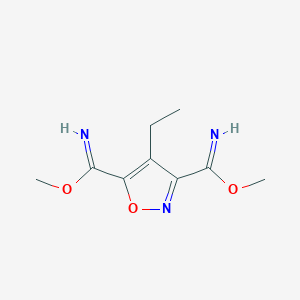
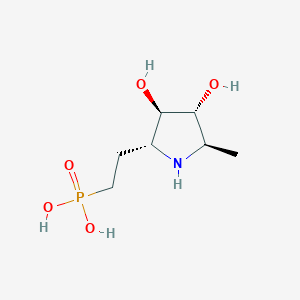

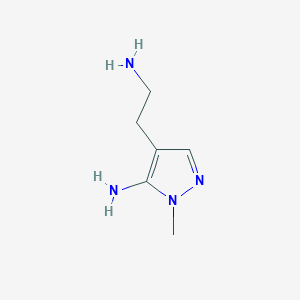
![2-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine](/img/structure/B12873909.png)

![4-(Trifluoromethoxy)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12873926.png)

